molecular formula C14H16BrNO B14915597 N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide

Cat. No.: B14915597
M. Wt: 294.19 g/mol
InChI Key: WTKZVHDBLRPLRA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound features a brominated aromatic ring and a cyclopentene moiety, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Acylation: The brominated product is then subjected to acylation with 2-(cyclopent-2-en-1-yl)acetic acid to form the desired amide.

Industrial Production Methods

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving amides.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in these interactions, potentially affecting biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)acetamide: Lacks the cyclopentene moiety.

    N-(4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide: Lacks the bromine atom.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is unique due to the presence of both a brominated aromatic ring and a cyclopentene moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-cyclopent-2-en-1-ylacetamide

InChI

InChI=1S/C14H16BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h2,4,6-8,11H,3,5,9H2,1H3,(H,16,17)

InChI Key

WTKZVHDBLRPLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CCC=C2)Br

Origin of Product

United States

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